REACTION_CXSMILES
|
[C:1]1([S:7]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([N:17]3[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]3)[C:12]=2[NH2:24])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:25]1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[K+].[Cl-].[NH4+]>C(OC)(OC)OC.CCOC(C)=O>[C:1]1([S:7]([C:10]2[C:11]3[C:12](=[C:13]([N:17]4[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]4)[CH:14]=[CH:15][CH:16]=3)[NH:24][CH:25]=2)(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5|
|
Name
|
2-benzenesulfonylmethyl-6-(4-methyl-piperazin-1-yl)-phenylamine
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CC1=C(C(=CC=C1)N1CCN(CC1)C)N
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred overnight under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a nitrogen atmosphere for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The purple organic layer was separated from the clear aqueous solution
|
Type
|
WASH
|
Details
|
washed with water (45 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to a foam
|
Type
|
DISSOLUTION
|
Details
|
This foam was dissolved in 80 mL 200 proof EtOH
|
Type
|
DISSOLUTION
|
Details
|
After dissolution
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISSOLUTION
|
Details
|
to redissolve the solid
|
Type
|
CUSTOM
|
Details
|
after removal of the heating, 5 mL of a saturated solution of HCl in ethanol
|
Type
|
ADDITION
|
Details
|
was added to this mixture
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
STIRRING
|
Details
|
with stirring to room temperature
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to ca. 40 mL
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
This collected solid was washed with ca. 3 mL EtOH and vacuum oven
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=CNC2=C(C=CC=C12)N1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 767.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |